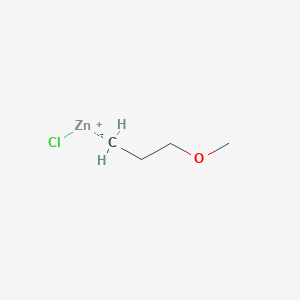
Lithium tartrate
Vue d'ensemble
Description
Lithium tartrate is a compound with the molecular formula C4H4Li2O6 . It is a salt of lithium and tartaric acid . The compound is made up of two lithium ions (Li+) and one tartrate ion (C4H4O6^2-) .
Synthesis Analysis
Lithium tartrate can be synthesized by solvothermal means . Reactions between lithium acetate dihydrate and l-tartaric acid yield three chiral compounds . Two achiral compounds were obtained from the reaction of lithium acetate dihydrate with meso-tartaric acid and d, l-tartaric acid, respectively .Molecular Structure Analysis
The singly deprotonated tartrate contains isolated LiO4 tetrahedra, while the tetrahedra in the doubly deprotonated tartrates share corners to form parallel chains . The tartaric acid ligands employ a variety of binding modes to connect the inorganic moieties, resulting in nonporous three-dimensional frameworks in all cases .Chemical Reactions Analysis
The relative formation energies of structures were calculated using density functional theory (DFT) methods . The relative energy range increases when the contributions of zero point vibrational energy (ZPVE) and thermal vibrational energy are considered .Physical And Chemical Properties Analysis
Lithium tartrate has a molecular weight of 162.0 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 1 . The exact mass and monoisotopic mass are 162.03279471 g/mol . The topological polar surface area is 121 Ų .Applications De Recherche Scientifique
Crystal Growth
Lithium Tartrate is used in the growth of single crystals using the single diffusion gel technique . This technique is particularly useful for compounds that are insoluble in water and decompose before melting . The growth of these crystals is based on the diffusion of the reactant, and the technique allows for the growth of good quality single crystals at ambient temperature .
Dielectric Applications
Tartrate crystals, including those of Lithium Tartrate, have potential applications in dielectric materials . Dielectric materials are insulating materials that can be polarized by an applied electric field, and they are widely used in capacitors, radio frequency transmission lines, and various electronic devices.
Ferroelectric Applications
Lithium Tartrate crystals also have potential applications in ferroelectric materials . Ferroelectric materials have a spontaneous electric polarization that can be reversed by the application of an external electric field. They are used in many devices, including nonvolatile memories, capacitors, and piezoelectric devices.
Piezoelectric Applications
The potential applications of Lithium Tartrate extend to piezoelectric materials . Piezoelectric materials generate an electric charge in response to mechanical stress and are used in a variety of applications, including sensors, actuators, and energy harvesting devices.
Inorganic-Organic Framework Materials
Lithium Tartrate has been used in the development of lithium-based inorganic-organic framework materials . These materials have a wide range of potential applications, including gas storage, catalysis, drug delivery, and more .
Battery Applications
The electrochemical properties of lithium-based inorganic-organic frameworks, including those involving Lithium Tartrate, have been investigated for potential use in battery applications . However, several areas need improvement for them to become viable materials for battery applications, such as ligand conjugation length, particle size, and lithium mobility .
Mécanisme D'action
Target of Action
Lithium tartrate primarily targets neurotransmitters and second messenger systems in the brain . It interacts with dopamine and glutamate , two key neurotransmitters involved in mood regulation . Lithium also targets enzymes that have magnesium as a co-factor, such as glycogen synthase kinase 3 and inositol phosphatases .
Mode of Action
Lithium tartrate modulates neurotransmission by interacting with its targets. It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .
Biochemical Pathways
Lithium tartrate affects several biochemical pathways. It modulates the dopamine pathways by altering the functionality of the subunits of the dopamine-associated G protein . In the glutamate pathways , lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . It also regulates arachidonic acid and the protein kinase C signaling cascades .
Pharmacokinetics
After oral administration, the peak concentration is observed at approximately 1–3 hours . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring crucial .
Result of Action
The molecular and cellular effects of lithium tartrate’s action are diverse. It reduces excitatory neurotransmission in the brain, likely correcting dopamine dysregulation . Lithium also enhances the activity of Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in depression, bipolar disorder, and dementia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium tartrate. The extraction and production of lithium involve large quantities of energy and water, which can impact its availability and cost . Furthermore, the disposal and recycling of lithium-ion batteries, a major use of lithium, have significant environmental implications .
Safety and Hazards
While specific safety and hazards information for lithium tartrate is not available in the sources, lithium batteries in general are known to present a fire and/or explosion hazard if they have design defects, are made of low-quality materials, are assembled incorrectly, are used or recharged improperly, or are damaged .
Orientations Futures
Lithium-ion batteries, which utilize lithium ions, are becoming increasingly important in diverse applications including electric cars, power tools, medical devices, smart watches, drones, satellites, and utility-scale storage . There is ongoing research to develop batteries that will make a significant contribution to reducing and eventually eliminating carbon emissions .
Propriétés
IUPAC Name |
dilithium;(2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCYXJAEFHYHPP-OLXYHTOASA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Li2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tartrate | |
CAS RN |
868-17-7 | |
| Record name | Lithium tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilithium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AEH504FBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




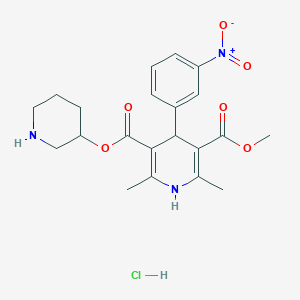
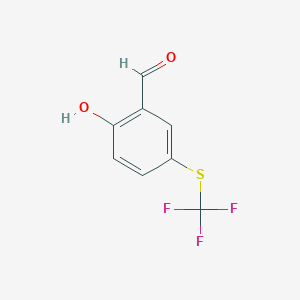



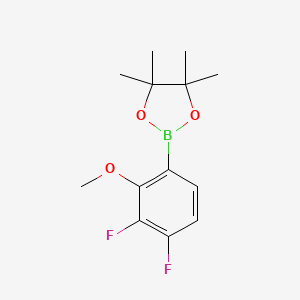
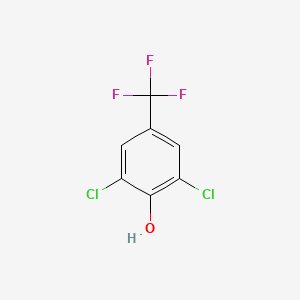



![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)

